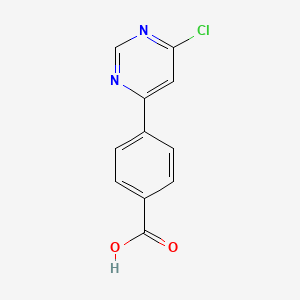

4-(6-Chloropyrimidin-4-yl)benzoic acid

Description

Significance of Pyrimidine (B1678525) and Benzoic Acid Moieties in Chemical Biology and Medicinal Chemistry

The foundational components of 4-(6-Chloropyrimidin-4-yl)benzoic acid, namely pyrimidine and benzoic acid, are individually recognized for their profound importance in the realms of chemical biology and medicinal chemistry. Their combination in a single molecular entity creates a scaffold with diverse possibilities for chemical exploration and application.

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of biochemistry and medicinal chemistry. researchgate.netnih.gov Its significance stems primarily from its presence as a core component of the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of nucleic acids, DNA and RNA. researchgate.netnih.gov This central role in the chemistry of life makes the pyrimidine nucleus a "privileged scaffold" in drug discovery.

Researchers have extensively explored pyrimidine derivatives, leading to the development of a wide array of therapeutic agents. researchtrend.net The versatility of the pyrimidine structure allows for modifications that can target various biological entities like enzymes and receptors. researchgate.net Consequently, pyrimidine-based molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchtrend.netjuniperpublishers.com The inherent biological activity of the pyrimidine ring continues to inspire scientists to create new derivatives with potential applications in treating a range of diseases.

Benzoic acid and its derivatives are aromatic carboxylic acids that play a crucial role in contemporary chemical research and industry. chemicalbook.com In the pharmaceutical sector, they are not only used as preservatives in various formulations due to their antimicrobial properties but also serve as key intermediates in the synthesis of a multitude of drugs. aozunchem.com

The benzoic acid moiety can be found in a variety of bioactive compounds and is often used as a foundational structure, or scaffold, for the chemical synthesis of potent therapeutic agents. nih.govpreprints.org Its derivatives have found applications as local anesthetics, antifungal drugs, and antihistamines. aozunchem.compharmacy180.com The ability of the carboxylic acid group to participate in hydrogen bonding and other molecular interactions makes it a valuable component in designing molecules that can bind effectively to biological targets. The ongoing research into benzoic acid derivatives continues to uncover new compounds with significant biological activities, including potential anticancer properties. nih.govpreprints.org

Overview of this compound in Academic Chemical Research

This compound is a chemical compound that integrates the key structural features of both pyrimidine and benzoic acid. This molecule serves as a valuable building block or intermediate in the synthesis of more complex chemical structures in academic and pharmaceutical research. biomedpharmajournal.orggoogle.com

The structure features a benzoic acid group attached to a pyrimidine ring, which also bears a chlorine substituent. The presence of the reactive chlorine atom on the pyrimidine ring allows for further chemical modifications, such as nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivative compounds. biomedpharmajournal.org This reactivity makes it a useful tool for researchers exploring new therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.

Below are the key chemical identifiers for this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 750559-62-7 chemicalbook.com |

| Molecular Formula | C11H7ClN2O2 chemicalbook.com |

| Molecular Weight | 234.64 g/mol chemicalbook.com |

| Predicted pKa | 3.45 ± 0.10 chemicalbook.com |

| Predicted Boiling Point | 446.2 ± 35.0 °C chemicalbook.com |

| Predicted Density | 1.416 ± 0.06 g/cm³ chemicalbook.com |

Its utility is primarily as a precursor in multi-step synthetic pathways aimed at producing novel molecules with specific biological activities. The investigation of compounds derived from this scaffold is an active area of research, contributing to the broader field of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-chloropyrimidin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-5-9(13-6-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHIQJVGQCYBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating Structural Determinants of Biological Potency for 4-(6-Chloropyrimidin-4-yl)benzoic Acid Derivatives

The biological potency of derivatives based on the this compound scaffold is determined by the interplay of its three key components: the pyrimidine (B1678525) ring, the chlorine substituent, and the benzoic acid moiety. SAR studies focus on systematically modifying these components to map the chemical space required for optimal interaction with a biological target.

The chlorine atom at the 6-position of the pyrimidine ring is a critical feature. It acts as a leaving group, facilitating nucleophilic substitution reactions, which allows for the covalent attachment of the molecule to a target or the introduction of diverse functional groups. The reactivity of this position is fundamental to creating extensive libraries of derivatives.

The benzoic acid portion of the scaffold is equally important. Its carboxylic acid group can participate in crucial hydrogen bonding or ionic interactions within a target's binding site. The position of this group on the phenyl ring is also a key determinant of activity; derivatives of benzoic acid often show that the position of substituents (ortho, meta, or para) can significantly alter their biological profiles. icm.edu.pl The para-substitution seen in the parent compound often provides a directional vector, projecting substituents away from the core scaffold into specific pockets of a binding site.

Impact of Substituent Modifications on Pharmacological Profiles of Pyrimidine-Benzoic Acid Scaffolds

Modifications to the pyrimidine-benzoic acid scaffold are a primary strategy for optimizing pharmacological properties. The 6-chloro position is a common site for modification. Replacing the chlorine with various amines, for example, can introduce new hydrogen bond donors and acceptors, alter polarity, and modulate target affinity. Studies on related 4,6-disubstituted pyrimidines have shown that introducing different amines can lead to significant antimalarial activity. nih.gov

Similarly, modifications on the benzoic acid ring can have a profound impact. Introducing small alkyl or halo groups can influence lipophilicity and binding. For instance, in studies of 4-(thiazol-5-yl)benzoic acid inhibitors of protein kinase CK2, introducing a 2-halo- or 2-methoxy-benzyloxy group onto the benzoic acid ring maintained potent inhibitory activity while significantly boosting antiproliferative effects. nih.gov This highlights how substituents on the benzoic acid moiety can be tuned to enhance secondary pharmacological properties.

The following table summarizes the general impact of substituent modifications on related scaffolds, providing insights applicable to this compound.

| Scaffold Position | Type of Modification | General Impact on Pharmacological Profile |

| Pyrimidine C6 | Replacement of -Cl with amines | Introduction of H-bond donors/acceptors; potential for significant changes in target affinity and selectivity. nih.gov |

| Pyrimidine C5 | Addition of -Cl or -CH3 | Can enhance potency by occupying specific hydrophobic pockets. Deletion of such groups often leads to a drop in activity. nih.gov |

| Pyrimidine C2 | Addition of -CH3 | Can lead to a dramatic decrease in potency, suggesting steric hindrance at this position is not tolerated by some targets. nih.gov |

| Benzoic Acid Ring | Addition of halo- or methoxy-benzyloxy groups | Can enhance secondary properties like antiproliferative activity without compromising primary target inhibition. nih.gov |

| Benzoic Acid Ring | Replacement with pyridine (B92270) or pyridazine (B1198779) rings | Can maintain or improve potency by introducing nitrogen atoms that can act as H-bond acceptors. nih.gov |

Rational Design Principles for Novel this compound Conjugates

Rational design principles are employed to create novel conjugates of this compound with improved efficacy, selectivity, or pharmacokinetic properties. nih.gov This process often relies on structure-based drug design (SBDD), where the three-dimensional structure of the biological target is used to guide the design of new molecules. icm.edu.plnih.gov

Key design principles include:

Target-Specific Interactions: The benzoic acid's carboxylate group is often designed to mimic a natural substrate or to form a key ionic or hydrogen bond with residues like arginine or lysine (B10760008) in the target's active site.

Linker Chemistry: The 6-chloro position on the pyrimidine ring is an ideal chemical handle for conjugation. It readily undergoes nucleophilic aromatic substitution, allowing for the attachment of various linkers and payloads (e.g., other pharmacophores, fluorescent tags, or molecules that improve solubility).

Vectorial Orientation: The rigid pyrimidine-benzoic acid core acts as a stiff scaffold, ensuring that any conjugated group is presented to the target protein in a well-defined orientation. The para-substitution of the benzoic acid directs the attached functionality away from the core, allowing it to probe specific regions of a binding pocket.

These principles guide the creation of hybrid molecules where the pyrimidine-benzoic acid fragment serves as an anchor or a recognition element, while the conjugated partner confers a new function or property.

Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrimidine Chemistry

Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry strategies used to discover structurally novel compounds that retain the desired biological activity of a known pharmacophore. researchgate.netnih.govuniroma1.it These techniques are particularly valuable for moving into new chemical space, improving drug-like properties, and generating novel intellectual property. nih.govuniroma1.it

Bioisosteric replacement involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of maintaining or improving biological activity. researchgate.netnih.gov In the context of the pyrimidine-benzoic acid scaffold, common bioisosteric replacements could include:

Replacing the carboxylic acid of the benzoic acid moiety with a tetrazole, which is a common bioisostere that can maintain the acidic nature and hydrogen bonding capabilities.

Substituting the chlorine atom with other groups like -CN or -CF3. nih.gov While a cyano group might be detrimental in some cases, a trifluoromethyl group can be beneficial, altering the electronic properties and metabolic stability of the ring. nih.gov

Scaffold hopping is a more dramatic approach where the central core or scaffold of the molecule is replaced entirely with a different ring system, while preserving the essential three-dimensional arrangement of key binding groups. uniroma1.it For the this compound core, this could involve replacing the pyrimidine ring with other heterocycles. Research on related thienopyrimidine acids has shown that hopping to a furano[2,3-d]pyrimidine or pyrazolopyrimidine scaffold can result in potent inhibitors, though some hops may lead to a significant loss of activity. nih.gov Pyrazole (B372694) derivatives, in particular, are known for a wide range of therapeutic properties. nih.gov

The following table provides examples of these strategies as applied to related heterocyclic systems.

| Strategy | Original Scaffold/Group | Replacement Scaffold/Group | Rationale and Outcome |

| Bioisosteric Replacement | Chlorine atom | Trifluoromethyl (-CF3) group | Can be beneficial for activity by altering electronics and blocking metabolic attack. nih.gov |

| Bioisosteric Replacement | Chlorine atom | Cyano (-CN) group | A non-traditional bioisostere for a halogen that can be detrimental to activity in some contexts. nih.gov |

| Scaffold Hopping | Thienopyrimidine | Furano[2,3-d]pyrimidine | Replacement of thiophene (B33073) with a more polar oxygen-containing heterocycle, leading to potent inhibitors. nih.gov |

| Scaffold Hopping | Thienopyrimidine | Pyrrolopyrimidine | Resulted in a weak inhibitor, demonstrating that not all scaffold hops are successful. nih.gov |

| Scaffold Hopping | Pyrimidine | Pyrazole | Pyrazole is a common heterocyclic core in medicinal chemistry with diverse biological activities. nih.gov |

These advanced design strategies are essential for evolving initial hits like this compound into optimized clinical candidates with superior pharmacological profiles.

Computational and Theoretical Investigations of 4 6 Chloropyrimidin 4 Yl Benzoic Acid

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. For 4-(6-Chloropyrimidin-4-yl)benzoic acid, molecular docking simulations can be instrumental in identifying potential biological targets and understanding the key interactions that drive its binding.

The process involves generating a three-dimensional structure of the ligand, this compound, and docking it into the active site of a target protein. The binding affinity is then calculated based on a scoring function that considers factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, derivatives of 4-aminobenzoic acid have been studied as potential local anesthetics by docking them into the voltage-gated sodium channel. researchgate.net Similarly, pyrimidine (B1678525) derivatives have been investigated as inhibitors of various kinases through molecular docking. nih.gov

The results of molecular docking studies can provide valuable information for lead optimization. For example, identifying the key amino acid residues in the binding pocket that interact with the ligand can guide the design of new derivatives with improved potency and selectivity. nih.gov

A hypothetical molecular docking study of this compound against a kinase target might reveal the following interactions:

| Interaction Type | Functional Group on Ligand | Amino Acid Residue in Target |

| Hydrogen Bond | Carboxylic acid | Lysine (B10760008), Arginine |

| Hydrogen Bond | Pyrimidine nitrogen | Aspartate, Glutamate |

| Pi-Pi Stacking | Pyrimidine ring, Benzene (B151609) ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Chlorine atom | Serine, Threonine |

Such detailed interaction mapping is crucial for the rational design of more effective inhibitors.

Quantum Chemical Calculations for Pyrimidine-Benzoic Acid Systems

Quantum chemical calculations offer a deeper understanding of the electronic structure and properties of molecules. These methods can be used to calculate various molecular properties such as optimized geometry, vibrational frequencies, and electronic energies.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems. nih.gov DFT studies on pyrimidine-benzoic acid systems can provide insights into their geometric and electronic properties. worldscientific.com For this compound, DFT calculations can be used to determine its optimized molecular geometry, including bond lengths and angles. researchgate.net This information is crucial for understanding the molecule's shape and how it might fit into a protein's active site.

Furthermore, DFT can be used to calculate the molecule's vibrational frequencies, which can be compared with experimental data from infrared and Raman spectroscopy to confirm the structure. rsc.org The electronic properties, such as the distribution of electron density, can also be visualized, providing clues about the molecule's reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. malayajournal.org

The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical stability and reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. For this compound, FMO analysis can help predict its reactivity in biological systems and its potential to participate in charge-transfer interactions with biological targets. researchgate.net

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | - | Electron donor |

| LUMO | - | Electron acceptor |

| HOMO-LUMO Gap | - | Indicator of chemical stability |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. wisc.edu It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized picture provided by molecular orbitals. NBO analysis can be used to investigate hyperconjugative interactions, charge delocalization, and the nature of chemical bonds within a molecule. bibliotekanauki.pl

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models can be used to predict the activity of new compounds and to guide the design of more potent analogs.

For benzoic acid derivatives, QSAR studies have been successfully applied to model their inhibitory activity against various biological targets. nih.gov These studies typically involve calculating a set of molecular descriptors that quantify various aspects of the molecules' structure, such as their hydrophobicity, electronic properties, and steric features. A mathematical model is then developed to correlate these descriptors with the observed biological activity.

A QSAR model for a series of benzoic acid derivatives might take the following form:

log(1/IC50) = c1logP + c2MR + c3*HOMO + c4

Where:

IC50 is the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

MR is the molar refractivity (a measure of steric properties).

HOMO is the energy of the highest occupied molecular orbital (an electronic descriptor).

c1, c2, c3, and c4 are coefficients determined by statistical regression.

Such models can be used to predict the activity of this compound and to suggest modifications to its structure that might enhance its biological activity.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. For flexible molecules like this compound, which has a rotatable bond between the pyrimidine and benzoic acid rings, conformational analysis is particularly important.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov An MD simulation involves solving Newton's equations of motion for a system of atoms and molecules, allowing their movements and interactions to be tracked. MD simulations can be used to explore the conformational landscape of a molecule and to study its interactions with its environment, such as a solvent or a protein binding site. nih.govfip.org

For this compound, MD simulations can be used to:

Investigate the flexibility of the molecule and the preferred orientation of the pyrimidine and benzoic acid rings relative to each other.

Study the stability of the ligand-protein complex obtained from molecular docking simulations.

Analyze the role of water molecules in mediating the interaction between the ligand and the protein.

These computational approaches provide a powerful framework for investigating the chemical and biological properties of this compound, guiding further experimental studies and the development of new therapeutic agents.

Prediction of Molecular Interactions and Supramolecular Networks

Computational and theoretical investigations into the specific molecular interactions and potential supramolecular networks of this compound are not extensively available in the current body of scientific literature. While experimental and computational studies have been conducted on structurally related compounds, such as co-crystals of benzoic acid with other pyrimidine derivatives, dedicated theoretical predictions for the title compound are not publicly documented.

However, based on the functional groups present in this compound—a carboxylic acid group, a pyrimidine ring with a chlorine substituent, and a benzene ring—several types of non-covalent interactions can be predicted to play a crucial role in its solid-state architecture. These interactions are fundamental to the formation of predictable supramolecular synthons, which are structural units formed by intermolecular interactions.

The primary interactions expected to govern the supramolecular assembly of this compound are hydrogen bonding and π-π stacking. The carboxylic acid moiety is a strong hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl group). This functionality commonly leads to the formation of robust hydrogen-bonded dimers. Specifically, a classic R²₂(8) graph set motif is anticipated, where two molecules are linked by a pair of O—H···O hydrogen bonds between their carboxylic acid groups.

Furthermore, the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. This allows for the possibility of catemeric or cyclic hydrogen-bonding patterns, potentially involving the carboxylic acid's hydroxyl group in an O—H···N interaction. Such interactions have been observed in the crystal structures of co-crystals formed between benzoic acid and various nitrogen-containing heterocyclic compounds. nih.govresearchgate.netnih.gov

While direct computational data such as interaction energies, optimized geometries of dimers and clusters, and predicted crystal packing for this compound are not available, theoretical studies on similar molecules provide a framework for understanding its potential supramolecular behavior. For instance, DFT (Density Functional Theory) calculations are a common method to investigate these non-covalent interactions and predict the stability of different supramolecular arrangements. researchgate.netnih.govnih.gov

Without specific computational studies on this compound, the following table outlines the types of potential intermolecular interactions and the functional groups likely involved, based on established principles of supramolecular chemistry and findings from related structures.

| Interaction Type | Potential Donor/Acceptor Groups Involved | Expected Supramolecular Synthon/Motif |

| Hydrogen Bonding | Carboxylic Acid (O-H) as donor, Carboxylic Acid (C=O) as acceptor | R²₂(8) homodimer |

| Hydrogen Bonding | Carboxylic Acid (O-H) as donor, Pyrimidine Nitrogen as acceptor | Chain or cyclic motifs (O—H···N) |

| π-π Stacking | Phenyl ring, Chloropyrimidine ring | Stacked columns or layers |

| Halogen Bonding | Chlorine atom as donor, Nitrogen or Oxygen as acceptor | Directional interactions influencing packing |

| van der Waals Forces | Entire molecule | General contribution to crystal packing |

Further computational research, including crystal structure prediction and quantum chemical calculations, would be necessary to provide detailed and quantitative insights into the molecular interactions and supramolecular networks of this compound.

Application As a Chemical Building Block and in Materials Science

Role of 4-(6-Chloropyrimidin-4-yl)benzoic Acid as a Versatile Synthetic Intermediate

This compound is a highly valuable intermediate in organic synthesis, primarily due to its two distinct reactive sites. The chlorine atom at the 6-position of the pyrimidine (B1678525) ring is susceptible to displacement via various cross-coupling and substitution reactions, while the carboxylic acid group allows for standard transformations such as esterification and amidation.

The electron-deficient nature of the pyrimidine ring makes the chlorine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netopenstax.org This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build more complex molecular scaffolds. nih.govyoutube.com Studies on similar chloropyrimidines demonstrate that substitution often occurs regioselectively. researchgate.net For instance, in the synthesis of pyrimidine-based kinase inhibitors, amine nucleophiles readily displace the chlorine atom to form a new carbon-nitrogen bond, a critical step in assembling the final bioactive molecule. nih.gov

Furthermore, the chloro-substituent is a suitable handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comlibretexts.org This reaction enables the formation of carbon-carbon bonds by coupling the pyrimidine core with various aryl or heteroaryl boronic acids. nih.govresearchgate.netmdpi.com Research on 2,4-dichloropyrimidines has shown that Suzuki coupling can be performed selectively at the C4 position, suggesting that this compound can be selectively functionalized to create biaryl structures. mdpi.com This versatility makes it a key building block for synthesizing a diverse library of compounds with applications in medicinal chemistry and materials science.

Table 1: Key Synthetic Reactions Involving this compound

| Reaction Type | Reactive Site | Reagents/Catalysts | Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-Cl on pyrimidine ring | Amines (R-NH₂), Alcohols (R-OH) | Substituted aminopyrimidines, alkoxypyrimidines |

| Suzuki-Miyaura Coupling | C-Cl on pyrimidine ring | Arylboronic acids (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted pyrimidines |

| Amide Bond Formation | Carboxylic acid (-COOH) | Amines (R-NH₂), Coupling agents (e.g., DCC, EDC) | Pyrimidinyl-benzamides |

| Esterification | Carboxylic acid (-COOH) | Alcohols (R-OH), Acid catalyst | Pyrimidinyl-benzoate esters |

Integration into Complex Molecular Architectures and Hybrid Systems

The distinct functionalities of this compound facilitate its incorporation as a core structural unit in large, multifunctional molecules. Its rigid backbone is particularly useful in the rational design of kinase inhibitors, where precise spatial orientation of functional groups is paramount for effective binding to a target protein's active site. frontiersin.org

In the synthesis of complex kinase inhibitors, the pyrimidine ring often serves as a central scaffold that mimics the adenine (B156593) base of ATP. nih.govrsc.org Synthetic routes frequently involve a sequential functionalization strategy. First, the chlorine atom is displaced by a primary or secondary amine via an SNAr reaction. Subsequently, the benzoic acid group is coupled with another amine-containing fragment to complete the molecular architecture. nih.gov This stepwise approach allows for the systematic modification of different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. The resulting complex molecules often feature the intact pyrimidine-benzoic acid motif, demonstrating its role as a fundamental building block rather than just a transient intermediate.

The compound's structure is also suitable for creating hybrid systems where it can act as a linker between different molecular entities, such as bridging an inorganic nanoparticle core to an organic functional shell or connecting different components in a multi-part drug conjugate.

Potential Applications in the Development of Functional Materials

The inherent properties of this compound, such as its rigidity, defined geometry, and capacity for directional intermolecular interactions, make it a promising candidate for the development of functional materials like metal-organic frameworks (MOFs) and liquid crystals.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgmdpi.com The carboxylic acid group of this compound can coordinate with metal centers, while the pyrimidine ring offers an additional coordination site through its nitrogen atoms. nih.govglobethesis.com Analogous ligands, such as 3-nitro-4-(pyridin-4-yl)benzoic acid, have been successfully used to construct novel MOFs with diverse topologies and properties. nih.gov The resulting frameworks can exhibit high porosity and tunable pore environments, making them suitable for applications in gas storage, separation, and catalysis. globethesis.comnih.gov The presence of the chlorine atom and nitrogen atoms on the pyrimidine ring can also influence the framework's properties by modifying the electronic environment and providing sites for post-synthetic modification.

Liquid Crystals: Liquid crystals are phases of matter with properties intermediate between those of conventional liquids and solid crystals. nih.gov The formation of liquid crystalline phases often relies on the self-assembly of molecules with anisotropic shapes, such as the rod-like structure of this compound. The benzoic acid moiety is known to form strong, directional hydrogen bonds, which can drive the self-assembly process. nih.gov By forming hydrogen-bonded complexes with other molecules, such as substituted pyridines, it is possible to induce or modify liquid crystalline behavior. tandfonline.com The resulting supramolecular assemblies can exhibit mesophases that are sensitive to temperature and electric fields, making them potentially useful in display technologies and optical sensors.

Table 2: Potential Functional Material Applications

| Material Class | Role of the Compound | Key Structural Features | Potential Use |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker/Ligand | Carboxylate for metal coordination; Pyrimidine nitrogen for secondary coordination | Gas storage, catalysis, chemical sensing |

| Liquid Crystals | Mesogen Core/Component | Rigid rod-like shape; Carboxylic acid for H-bonding | Displays, optical switching, sensors |

Supramolecular Chemistry and Self-Assembly Processes Involving Pyrimidine-Benzoic Acid Motifs

Supramolecular chemistry focuses on the non-covalent interactions that direct the self-assembly of molecules into larger, ordered structures. This compound possesses multiple functional groups capable of forming specific and directional intermolecular interactions, making it an excellent component for crystal engineering. mdpi.com

The most significant interactions are the hydrogen bonds mediated by the carboxylic acid and the pyrimidine nitrogens. The carboxylic acid group can form a highly stable, centrosymmetric dimer with another acid molecule via a pair of O-H···O hydrogen bonds, a common and robust supramolecular synthon. researchgate.net Alternatively, and often preferably, it can form a "heterosynthon" by interacting with the nitrogen atoms of the pyrimidine ring. researchgate.netnih.gov The interaction between a carboxylic acid and a pyridine (B92270) or pyrimidine nitrogen is a well-established and reliable motif in supramolecular chemistry, often leading to the formation of linear tapes or cyclic structures. researchgate.netnih.govnih.govresearchgate.net

Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic region (σ-hole) and interacts with a nucleophile like a nitrogen or oxygen atom. mdpi.com The interplay between hydrogen bonding and halogen bonding can be used to engineer complex 2D and 3D crystal structures with predictable connectivity. mdpi.com These self-assembly processes are fundamental to controlling the solid-state packing of molecules, which in turn dictates material properties such as solubility and stability.

Table 3: Key Supramolecular Synthons

| Synthon Type | Interacting Groups | Bond Type | Resulting Motif |

|---|---|---|---|

| Homosynthon | Carboxylic acid + Carboxylic acid | O-H···O Hydrogen Bond | Centrosymmetric R²₂(8) ring |

| Heterosynthon | Carboxylic acid + Pyrimidine Nitrogen | O-H···N Hydrogen Bond | Acid-pyrimidine pair, often forming chains or tapes |

| Halogen Bond | C-Cl + Nitrogen/Oxygen atom | C-Cl···N or C-Cl···O | Directional interaction contributing to crystal packing |

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Analysis in Research Contexts

Spectroscopic methods are paramount in providing detailed information about the molecular structure of 4-(6-chloropyrimidin-4-yl)benzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the compound's atomic arrangement and chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons on the benzoic acid and pyrimidine (B1678525) rings. The protons on the disubstituted benzene (B151609) ring would likely appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the pyrimidine ring would also exhibit characteristic shifts, influenced by the electronegativity of the nitrogen atoms and the chlorine substituent. The acidic proton of the carboxylic acid group would be expected to appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the carboxylic acid would be readily identifiable by its characteristic downfield shift (typically in the range of 160-185 ppm). The carbon atoms of the aromatic rings would resonate in the approximate range of 120-150 ppm, with the carbon attached to the chlorine atom showing a shift influenced by the halogen's inductive effect.

Furthermore, NMR spectroscopy is a key tool for investigating tautomerism, which is a form of isomerization involving the migration of a proton. researchgate.netbohrium.com For molecules containing heterocyclic rings like pyrimidine, the possibility of prototropic tautomerism exists. Advanced NMR techniques, such as variable temperature NMR studies, could be employed to investigate the potential for tautomeric equilibria in this compound. researchgate.net The presence of different tautomers in solution would be indicated by the appearance of separate sets of NMR signals or by exchange broadening of the signals, depending on the rate of interconversion. bohrium.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Aromatic Moieties

| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzoic Acid Protons | 7.5 - 8.2 | 128 - 134 |

| Pyrimidine Protons | 7.0 - 9.0 | 150 - 165 |

Note: These are generalized predicted values. Actual chemical shifts can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound (C₁₁H₇ClN₂O₂), the expected exact mass would be approximately 234.0196 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 234. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

High-resolution mass spectrometry (HRMS) would be capable of determining the elemental composition of the molecule with high accuracy, further confirming its molecular formula. Electrospray ionization (ESI) is another common technique that could be used, particularly for analyzing the compound in solution, where it would likely be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Table 2: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

|---|---|---|

| [M]⁺ | 234 | Molecular ion peak in EI-MS |

| [M+2]⁺ | 236 | Isotope peak due to ³⁷Cl |

| [M+H]⁺ | 235 | Protonated molecule in ESI-MS (+) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, with the broadness arising from hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically in the range of 1680-1710 cm⁻¹. masterorganicchemistry.com

Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the aromatic rings would appear in the region of 1450-1600 cm⁻¹. The C-Cl stretching vibration would be expected to appear in the fingerprint region, typically below 800 cm⁻¹. The unique pattern of peaks in the fingerprint region (approximately 400-1500 cm⁻¹) is characteristic of the molecule as a whole and can be used for identification by comparison with a reference spectrum. docbrown.info

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680-1710 (strong, sharp) |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1450-1600 |

| Pyrimidine Ring | Ring Vibrations | 1400-1600 |

X-ray Crystallography and Solid-State Structural Determination

While spectroscopic techniques provide information about the connectivity and functional groups of a molecule, X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the absolute structure of a crystalline compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the precise coordinates of each atom in the unit cell, as well as bond lengths, bond angles, and torsion angles.

Although a crystal structure for this compound has not been reported in the searched literature, a hypothetical SC-XRD analysis would reveal important structural features. For instance, it would confirm the planar nature of the benzoic acid and pyrimidine rings and determine the dihedral angle between them. Furthermore, it would provide unambiguous evidence of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. Carboxylic acids, for example, commonly form hydrogen-bonded dimers in the solid state.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from SC-XRD. This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

Table 4: Mentioned Compounds

| Compound Name |

|---|

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable in the synthesis and quality control of pharmaceutical intermediates like this compound. These methods allow for the effective separation, identification, and quantification of the target compound from starting materials, by-products, and other impurities, ensuring the final product meets stringent purity requirements. Furthermore, these techniques are pivotal for real-time reaction monitoring, providing crucial data on reaction conversion and endpoint determination.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile compounds such as this compound. Specifically, reverse-phase HPLC (RP-HPLC) is frequently employed due to its versatility in separating a wide range of polar and non-polar compounds. In a typical RP-HPLC setup for a compound like this compound, a non-polar stationary phase (e.g., C18 or C8) is used in conjunction with a polar mobile phase.

The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous buffer is a critical parameter that influences the retention time and peak shape of acidic compounds like this compound by controlling its ionization state. Gradient elution, where the composition of the mobile phase is varied over time, is commonly utilized to achieve optimal separation of compounds with different polarities.

For purity assessment, a validated HPLC method can provide precise and accurate quantification of this compound and its potential impurities. The method validation would typically adhere to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Reaction monitoring via HPLC involves taking aliquots from the reaction mixture at different time intervals, quenching the reaction, and analyzing the sample. This allows chemists to track the consumption of starting materials and the formation of the product, thereby optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

While specific, detailed research findings on the chromatographic analysis of this compound are not extensively available in publicly accessible literature, the following tables represent typical data that would be generated from such analyses, based on methods for structurally similar aromatic carboxylic acids.

Illustrative HPLC Method Parameters

| Parameter | Typical Value |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Representative Purity Assessment Data

| Compound | Retention Time (min) | Area (%) | Purity (%) |

| This compound | 15.2 | 99.5 | 99.5 |

| Impurity A | 12.8 | 0.2 | - |

| Impurity B | 18.5 | 0.3 | - |

Example Reaction Monitoring Data

| Time (hours) | Starting Material A (%) | Starting Material B (%) | This compound (%) |

| 0 | 50.0 | 49.0 | 1.0 |

| 1 | 35.2 | 34.5 | 30.3 |

| 2 | 20.1 | 19.8 | 60.1 |

| 4 | 5.5 | 5.2 | 89.3 |

| 6 | <1.0 | <1.0 | >98.0 |

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 4-(6-chloropyrimidin-4-yl)benzoic acid, future research will likely concentrate on optimizing existing synthetic pathways and exploring novel, greener alternatives. Current methods, while effective, may rely on harsh reagents or produce significant waste.

Future synthetic strategies could involve:

Catalytic Approaches: Investigating novel catalysts, such as transition metal complexes or organocatalysts, to facilitate the key bond-forming reactions with higher atom economy and lower energy consumption.

Flow Chemistry: Implementing continuous flow technologies can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and sustainable processes under mild conditions.

These advancements aim to not only reduce the environmental footprint of producing this compound but also to make it more economically viable for broader applications.

Expanding the Scope of Biological Target Identification and Validation

The pyrimidine (B1678525) core is a well-established pharmacophore present in numerous biologically active compounds, including anticancer and antimicrobial agents. nih.govgsconlinepress.com For derivatives of pyrimidine-benzoic acid, a critical area of future research is the systematic identification and validation of their biological targets. While preliminary studies have hinted at their potential, a deeper understanding of their mechanism of action is required.

Key research directions include:

High-Throughput Screening: Employing advanced screening techniques to test this compound and its analogs against a wide array of biological targets, such as enzymes and receptors.

Chemical Proteomics: Utilizing chemical probes derived from the parent compound to identify its protein binding partners within a cellular context.

Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and cellular assays will be necessary to validate these interactions and elucidate the downstream biological effects.

A recent study highlighted the potential of pyrimidine derivatives as G-protein-coupled receptor 119 (GPR119) agonists for managing blood glucose levels. researchgate.net This underscores the potential for pyrimidine-benzoic acid derivatives to interact with novel and therapeutically relevant targets.

Advanced Computational Approaches for Rational Design of Related Bioactive Molecules

The integration of computational chemistry and molecular modeling has revolutionized the drug discovery process. For this compound, these in silico tools offer a powerful means to rationally design new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Future computational efforts will likely focus on:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can provide detailed insights into the electronic structure and reactivity of the molecule, aiding in the design of more effective synthetic routes and understanding its interactions with biological targets. jchemrev.comjchemrev.com

Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes of pyrimidine-benzoic acid derivatives to their protein targets, guiding the design of analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of novel, untested molecules.

These computational approaches, when used in conjunction with experimental validation, will accelerate the discovery and optimization of new bioactive molecules based on the this compound scaffold.

Exploration of Emerging Applications in Interdisciplinary Fields

The unique chemical properties of this compound make it a candidate for applications beyond the traditional biomedical sphere. Its aromatic and heterocyclic nature suggests potential uses in materials science, agrochemicals, and other interdisciplinary fields.

Potential emerging applications to be explored include:

Materials Science: The compound could serve as a building block for the synthesis of novel polymers or organic electronic materials, leveraging the electronic properties of the pyrimidine and benzoic acid moieties.

Agrochemicals: Pyrimidine derivatives have a history of use as herbicides and insecticides. weimiaobio.com Future research could investigate the potential of this compound and its analogs as new crop protection agents.

Chemical Sensing: The molecule's structure could be modified to create chemosensors capable of detecting specific ions or molecules through changes in their optical or electronic properties.

The exploration of these diverse applications will require collaboration between chemists, biologists, materials scientists, and engineers, highlighting the interdisciplinary potential of this versatile chemical compound.

Q & A

Basic Questions

Q. What are the primary synthetic routes for preparing 4-(6-Chloropyrimidin-4-yl)benzoic acid, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via condensation of chlorinated pyrimidine precursors with benzoic acid derivatives. A common method involves coupling 6-chloropyrimidine-4-carboxylic acid with a benzoyl chloride derivative under palladium or copper catalysis in solvents like dimethylformamide (DMF) or toluene . Optimization includes adjusting catalyst loading (e.g., 5–10 mol% Pd), temperature (80–120°C), and reaction time (12–24 hours). Purity can be enhanced via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve signals from the chloropyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and benzoic acid moiety (δ 12–13 ppm for the carboxylic acid proton). High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How does the chloropyrimidine moiety influence the compound’s solubility and stability in biological assays?

- Answer : The chloropyrimidine group enhances hydrophobicity, reducing aqueous solubility. Stability studies in phosphate-buffered saline (PBS) at pH 7.4 show degradation <5% over 24 hours at 25°C, but acidic conditions (pH <3) hydrolyze the pyrimidine ring. For assays, dimethyl sulfoxide (DMSO) is recommended as a solvent, with working concentrations ≤1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to target enzymes?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with enzymes like tyrosine kinases. The chloropyrimidine group often forms halogen bonds with catalytic lysine residues, while the benzoic acid moiety engages in hydrogen bonding. Free energy perturbation (FEP) calculations refine binding energy estimates, with ΔG values typically ranging from −8 to −10 kcal/mol .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Answer : Discrepancies often arise from poor pharmacokinetics (e.g., rapid hepatic metabolism). Mitigation includes:

- Pharmacokinetic profiling : Assess plasma half-life (e.g., via LC-MS/MS) and metabolic stability in liver microsomes.

- Prodrug design : Mask the carboxylic acid group with ester prodrugs to improve bioavailability .

- Dose adjustment : Optimize dosing regimens based on allometric scaling from rodent models .

Q. How can reaction mechanisms for unexpected byproducts during synthesis be elucidated?

- Answer : Byproducts like dechlorinated derivatives (e.g., 6-H-pyrimidin-4-yl analogs) may form via reductive elimination under high-temperature conditions. Mechanistic studies involve:

- Isolation and characterization : HRMS and NMR identify byproduct structures.

- Kinetic analysis : Monitor reaction progress via HPLC to detect intermediates.

- Computational modeling : Density functional theory (DFT) calculates activation barriers for competing pathways .

Q. What advanced analytical methods quantify trace impurities in this compound batches?

- Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS achieves parts-per-million (ppm) sensitivity for impurities (e.g., residual palladium, unreacted starting materials). Method validation follows ICH Q2(R1) guidelines, with limits of detection (LOD) ≤0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.